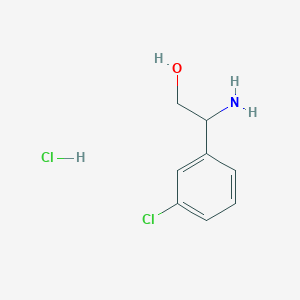

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBZIBCNZGNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

This guide provides a comprehensive overview of a robust and well-documented laboratory-scale synthetic route to 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a valuable building block in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

2-Amino-2-(3-chlorophenyl)ethan-1-ol and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules. The presence of a chiral amino alcohol moiety makes this compound a crucial component for developing therapeutics that interact with biological systems in a stereospecific manner. This guide details a multi-step synthesis commencing from the readily available starting material, 3'-chloroacetophenone. The chosen pathway involves an initial α-bromination, followed by amination to form an α-amino ketone, which is then stereoselectively reduced to the desired amino alcohol, and finally converted to its hydrochloride salt for improved stability and handling.

Synthetic Pathway Overview

The synthesis proceeds through three primary stages, starting from 3'-chloroacetophenone. Each step is designed to produce the necessary intermediate with high purity, which is crucial for the success of the subsequent reactions.

Figure 1: Overall synthetic route from 3'-Chloroacetophenone to the final hydrochloride salt.

Part 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone

The initial step involves the selective bromination of the α-carbon of 3'-chloroacetophenone. This reaction proceeds via an acid-catalyzed enolization, followed by an electrophilic attack by bromine.[1] Acetic acid serves as both the solvent and the acid catalyst.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3'-chloroacetophenone (1 equivalent) in glacial acetic acid.

-

Bromination: While stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and slowly poured into a beaker of ice water with stirring. The crude 2-bromo-1-(3-chlorophenyl)ethanone will precipitate as a solid.

-

Purification: The solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified product.[2]

| Reagent/Solvent | Molar Equivalent | Purpose |

| 3'-Chloroacetophenone | 1.0 | Starting material |

| Bromine | 1.0 | Brominating agent |

| Glacial Acetic Acid | - | Solvent and catalyst |

Table 1: Reagents for α-Bromination.

Part 2: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride

The α-bromo ketone is a potent lachrymator and should be handled with care in a well-ventilated fume hood. This intermediate is then converted to the corresponding α-amino ketone hydrochloride via a Delepine reaction. This method involves the reaction of the bromo ketone with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[3]

Experimental Protocol

-

Salt Formation: Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1 equivalent) and hexamethylenetetramine (HMTA, 1.1 equivalents) in a mixture of isopropanol and acetonitrile. Stir the mixture at room temperature. The formation of a creamy white solid (the quaternary ammonium salt) will be observed.[3]

-

Hydrolysis: After the formation of the salt is complete (monitored by TLC), add a solution of ethanolic hydrochloric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours to effect the hydrolysis of the HMTA salt to the primary amine hydrochloride.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-1-(3-chlorophenyl)ethanone hydrochloride.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 2-Bromo-1-(3-chlorophenyl)ethanone | 1.0 | Starting material |

| Hexamethylenetetramine (HMTA) | 1.1 | Aminating agent precursor |

| Isopropanol/Acetonitrile | - | Solvent |

| Ethanolic HCl | - | Acid for hydrolysis |

Table 2: Reagents for Amination.

Part 3: Asymmetric Reduction and Hydrochloride Salt Formation

The final steps involve the asymmetric reduction of the ketone functionality to a hydroxyl group, followed by the formation of the final hydrochloride salt. The use of a chiral ruthenium catalyst in an asymmetric transfer hydrogenation reaction allows for the production of the amino alcohol with high enantioselectivity, which is often a critical requirement in pharmaceutical applications.[3]

Experimental Workflow

Figure 2: Workflow for the asymmetric reduction and final salt formation.

Experimental Protocol

-

Asymmetric Reduction: In a reaction vessel, dissolve 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1 equivalent) in methanol. Add the chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN], ~0.1 mol%) and a formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 ratio).[3]

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for approximately 18 hours. The progress of the reduction should be monitored by HPLC to confirm the conversion of the starting material.[3]

-

Work-up of Free Base: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration. The solvent is then removed under reduced pressure to yield the crude amino alcohol free base.

-

Hydrochloride Salt Formation: Dissolve the crude 2-amino-2-(3-chlorophenyl)ethan-1-ol in a suitable solvent such as isopropanol or diethyl ether.

-

Precipitation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

| Reagent/Solvent | Molar Equivalent/Amount | Purpose |

| 2-Amino-1-(3-chlorophenyl)ethanone HCl | 1.0 | Substrate for reduction |

| Chiral Ru-catalyst | ~0.1 mol% | Catalyst for asymmetric reduction |

| HCOOH/TEA (5:2) | - | Hydrogen source |

| Methanol | - | Solvent |

| Hydrochloric Acid | Stoichiometric | For salt formation |

Table 3: Reagents for Asymmetric Reduction and Salt Formation.

Safety and Handling

-

3'-Chloroacetophenone: Irritant. Handle with appropriate personal protective equipment (PPE).

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety goggles.

-

2-Bromo-1-(3-chlorophenyl)ethanone: Lachrymator and irritant. Handle with extreme care in a fume hood.

-

Hexamethylenetetramine (HMTA): Flammable solid and may cause skin irritation.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

Conclusion

The synthetic protocol detailed in this guide provides a reliable method for the preparation of this compound. By starting with 3'-chloroacetophenone, this multi-step synthesis employs well-established chemical transformations, including α-bromination, a Delepine amination, and a highly enantioselective asymmetric transfer hydrogenation. The explanations provided for each step are intended to give researchers a deeper understanding of the reaction mechanisms and to facilitate the successful execution of this synthesis in a laboratory setting.

References

- Smolecule. (2023, August 16). Buy 2-Bromo-1-(3-chlorophenyl)ethanone | 41011-01-2.

- Organic Syntheses. Acetophenone, 3-bromo-. Organic Syntheses Procedure.

- CN103755540A. Synthesis method of 2-chloro-3'-bromoacetophenone.

- Organic Syntheses. Acetophenone, p-bromo-. Organic Syntheses Procedure.

- SciHorizon. (2025, February 2).

- ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- SynZeal. 2-Bromo-1-(3-chlorophenyl)ethanone | CAS No. 41011-01-2.

- ChemicalBook. 3'-Chloroacetophenone synthesis.

- ChemScene. 2-bromo-1-(3-chlorophenyl)-1-ethanone.

- Zenodo.

- Taylor & Francis eBooks.

- J. Braz. Chem. Soc.

- Google Patents.

- BLDpharm. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol.

- Google Patents. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.

- MDPI.

- MDPI. (2018, September 20).

- Eureka | Patsnap. A kind of synthetic method of 3-amino-2-hydroxyacetophenone.

- Sigma-Aldrich. (2S)-2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride.

- Wiley-VCH.

- PubChemLite. (2r)-2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride.

- ChemicalBook. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)

- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis using chirally modified borohydrides. Part 3.

- European Patent Office.

- The Royal Society of Chemistry.

- Google Patents. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.

- precisionFDA. 2-AMINO-1-(2-CHLOROPHENYL)ETHANONE.

- PMC - NIH. (2024, June 25).

- ResearchGate. (2025, August 10). (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.

- PubChem - NIH. 2-Amino-1-(3-chlorophenyl)propan-1-one.

- PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol.

- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.

- ChemistryViews. (2023, May 28). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.

- Simson Pharma Limited. 2-Amino-1-(3-Hydroxyphenyl)Ethanone | CAS No- 90005-54-2.

- Santa Cruz Biotechnology. 2-amino-1-(3-chlorophenyl)ethanol | SCBT.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS No. 1334146-19-8). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for its analytical characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All claims are supported by authoritative references, fostering a foundation of trust in the presented data.

Chemical Identity and Molecular Structure

This compound is a chiral amino alcohol hydrochloride salt. The presence of a chlorine atom on the phenyl ring and its specific substitution pattern significantly influences its electronic and lipophilic properties, which in turn affect its biological activity and formulation characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1334146-19-8 | |

| Molecular Formula | C₈H₁₁Cl₂NO | |

| Molecular Weight | 208.09 g/mol | |

| Purity | >98% |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing everything from its absorption and distribution to its formulation and stability.

Physical State and Appearance

The compound is typically supplied as a solid.

Melting Point

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. While specific quantitative solubility data for this compound is not widely published, its hydrochloride salt form suggests a degree of aqueous solubility.

Predicted Solubility Profile:

-

Water: Expected to be soluble due to the presence of the hydrochloride salt and the polar amino and hydroxyl groups.

-

Ethanol: Likely to be soluble, as is common for many amino alcohol hydrochlorides.

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble.

Acidity (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine group is the most likely site of protonation.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanolamine backbone. The choice of a suitable deuterated solvent is critical; DMSO-d₆ or D₂O are common choices for hydrochloride salts.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3200-3550 | O-H (alcohol) | Stretching, H-bonded | Strong, Broad |

| 2800-3000 | N-H (amine salt) | Stretching | Strong, Broad |

| 3050-3100 | C-H (aromatic) | Stretching | Medium to Weak |

| 1550-1600 | C=C (aromatic) | Stretching | Medium |

| 1000-1250 | C-N | Stretching | Medium |

| 1000-1260 | C-O (alcohol) | Stretching | Strong |

| 700-850 | C-Cl | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For amino alcohols, common fragmentation pathways include α-cleavage and dehydration.[1] The α-cleavage is often the predominant fragmentation pathway for aliphatic amines.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices.

A Representative HPLC Method:

-

Column: A C18 reversed-phase column is a common choice for the analysis of polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a suitable wavelength is generally used.

-

Rationale: The reversed-phase column retains the compound based on its hydrophobicity, while the polar mobile phase allows for its elution. The gradient elution is often necessary to achieve good separation from any impurities.

Experimental Protocols

The following sections provide standardized, self-validating protocols for the analytical characterization of this compound.

Workflow for Purity Determination by HPLC

Caption: A generalized workflow for determining the purity of this compound by HPLC.

Protocol for Structural Confirmation by NMR

Caption: A step-by-step protocol for the structural confirmation of this compound using NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, underpinned by a strong emphasis on scientific integrity and practical, field-proven analytical methodologies. While a lack of publicly available experimental data for some parameters necessitates a degree of prediction, the provided protocols offer a robust framework for the in-house characterization of this important pharmaceutical intermediate. As with any scientific endeavor, empirical validation remains the gold standard, and it is the author's hope that this guide will serve as a valuable resource for researchers in their efforts to further elucidate the properties of this compound.

References

-

Chemexpress. (n.d.). 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 1334146-19-8, is a chiral amino alcohol derivative. Its structural motif, a phenylethanolamine scaffold, is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals. The strategic placement of a chlorine atom on the phenyl ring is a common medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound, drawing upon established methodologies for structurally related molecules to offer insights for researchers in the field of drug discovery and development.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of a compound is the cornerstone of its application in research and development. Below is a summary of the key identifiers for this compound.

| Property | Value |

| CAS Number | 1334146-19-8 |

| Molecular Formula | C₈H₁₁Cl₂NO |

| Molecular Weight | 208.09 g/mol |

| IUPAC Name | 2-amino-2-(3-chlorophenyl)ethanol;hydrochloride |

| Synonyms | Benzeneethanol, α-amino-3-chloro-, hydrochloride (1:1) |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Biocatalytic Reduction (Conceptual)

This conceptual protocol is based on methodologies reported for the synthesis of structurally similar chiral amino alcohols, such as the process described in European Patent EP0924194B1 for a related isomer.[1][2]

Objective: To asymmetrically reduce 2-amino-1-(3-chlorophenyl)ethanone hydrochloride to yield enantiomerically enriched this compound.

Materials:

-

2-amino-1-(3-chlorophenyl)ethanone hydrochloride

-

Screened microorganism culture (e.g., Rhodococcus, Candida, or other reductase-expressing strains)

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (for drying)

Procedure:

-

Cultivation of Microorganism: Inoculate a suitable sterile medium with the selected microorganism and incubate under optimal growth conditions (temperature, agitation) to obtain a sufficient cell biomass.

-

Cell Harvesting: Centrifuge the culture broth to pellet the microbial cells. Wash the cell pellet with sterile phosphate buffer to remove residual media components.

-

Biocatalytic Reduction: Resuspend the washed cells in a fresh phosphate buffer containing glucose. Add the substrate, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, to the cell suspension.

-

Reaction Monitoring: Incubate the reaction mixture under controlled temperature and agitation. Monitor the progress of the reduction by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., HPLC or TLC).

-

Product Extraction: Once the reaction has reached completion, centrifuge the mixture to remove the microbial cells. Extract the supernatant with an organic solvent like ethyl acetate.

-

Purification and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

-

Hydrochloride Salt Formation: If the free base is obtained, dissolve it in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Analytical Workflow

Caption: Standard analytical workflow for the characterization of the target compound.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of aromatic, aliphatic, and hydroxyl/amine protons.

-

¹³C NMR: Determines the number and types of carbon atoms, corroborating the molecular structure.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (both with a modifier like TFA or formic acid) can be used to determine the purity of the compound. Detection is typically performed using a UV detector.

-

Enantiomeric Excess (ee) Determination: Chiral HPLC is essential to determine the enantiomeric purity of the product. A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR analysis helps to identify the key functional groups present in the molecule, such as O-H stretching for the alcohol, N-H stretching for the amine, and C-Cl stretching for the chloro-substituent.

-

Potential Therapeutic Applications and Mechanism of Action

The 2-amino-2-phenylethanol scaffold is a privileged structure in medicinal chemistry, most notably for its interaction with adrenoceptors.[3] The introduction of a chloro substituent on the phenyl ring can significantly influence the compound's affinity and selectivity for different receptor subtypes.

Hypothesized Mechanism of Action

Based on its structural similarity to known adrenergic agents, this compound is hypothesized to act as a modulator of adrenoceptors (α and/or β subtypes). The specific interaction will depend on the stereochemistry of the molecule and the precise binding mode within the receptor pocket.

Caption: Hypothesized mechanism of action via adrenoceptor modulation.

Potential Therapeutic Areas

-

Cardiovascular Diseases: Depending on its selectivity for α₁/α₂ or β₁/β₂ adrenoceptors, the compound could have applications in the treatment of hypertension, angina, or other cardiovascular conditions.

-

Respiratory Diseases: If the compound exhibits β₂-agonist activity, it could be investigated as a bronchodilator for the treatment of asthma and COPD.

-

Neurological Disorders: Structurally related compounds have been explored for their effects on the central nervous system.[4] The presence of the chlorophenyl group is a feature in some anticonvulsant and antidepressant drugs, suggesting potential applications in these areas.[5]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet understudied, chemical entity. Its structural features suggest a high potential for biological activity, likely through the modulation of adrenoceptors. This guide has outlined a plausible synthetic strategy via the asymmetric reduction of its corresponding α-amino ketone precursor, detailed the necessary analytical techniques for its characterization, and hypothesized its potential therapeutic applications based on established structure-activity relationships. Further research is warranted to fully elucidate the synthetic details, pharmacological profile, and therapeutic potential of this compound, which may serve as a valuable building block or lead compound in future drug discovery efforts.

References

- Google Patents. (EP0924194B1) Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Available at: [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

-

PubMed Central. Biocatalytic synthesis of α-amino ketones. Available at: [Link]

-

ACS Publications. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Available at: [Link]

-

PubMed. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Available at: [Link]

-

PubMed. Quantitative evaluation of the beta 2-adrenoceptor affinity of phenylethanolamines and phenoxypropanolamines. Available at: [Link]

-

PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available at: [Link]

- Google Patents. (CN102942495A) Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.

-

The Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]

-

JBCS. Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Available at: [Link]

-

PubMed. Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. Available at: [Link]

-

Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available at: [Link]

-

PubChemLite. (2r)-2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. Available at: [Link]

-

ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

-

PubMed. High affinity non-beta-adrenoceptor binding of beta-adrenergic ligands. Available at: [Link]

-

Google Patents. (EP 0 654 534 A2) Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]

-

PubMed. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Available at: [Link]

-

PubMed. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available at: [Link]

-

PubMed Central. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

Sources

- 1. Biocatalytic synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Foreword: Unveiling the Therapeutic Potential of a Novel Adrenergic Modulator

In the landscape of modern pharmacology, the nuanced modulation of adrenergic receptors remains a cornerstone of therapeutic innovation. This guide delves into the molecular intricacies of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound of significant interest within the scientific community. Our exploration will be grounded in established principles of receptor pharmacology and supported by evidence from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and investigating the therapeutic promise of this molecule.

Compound Profile: Structure and Physicochemical Properties

This compound is a phenylpropanolamine derivative with the following structural and chemical identifiers:

-

IUPAC Name: 2-amino-1-(3-chlorophenyl)ethanol;hydrochloride[1]

-

Synonyms: 2-Amino-1-(3-chlorophenyl)ethanol HCl

-

CAS Number: 82171-33-3[1]

-

Molecular Formula: C₈H₁₁Cl₂NO[2]

-

Molecular Weight: 208.09 g/mol [2]

The structure is characterized by a chlorophenyl ring, an ethanolamine backbone, and a hydrochloride salt, which enhances its solubility in aqueous solutions, a desirable property for biological assays and potential pharmaceutical formulations.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂NO | [2] |

| Molecular Weight | 208.09 g/mol | [2] |

| IUPAC Name | 2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | [1] |

| CAS Number | 82171-33-3 | [1] |

| Appearance | Off-white powder | [3] |

Postulated Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism

While direct, in-depth studies on this compound are not extensively published, compelling evidence from structurally related compounds strongly suggests its primary mechanism of action is as a potent and selective agonist of the β3-adrenergic receptor (β3-AR). A key study on a series of 1-(3-chlorophenyl)-2-aminoethanol derivatives, which share the core structure of the topic compound, identified potent β3-AR agonists.[4] One such derivative, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid (also known as AJ-9677), demonstrated high-affinity agonism for the human β3-AR with significant selectivity over β1- and β2-AR subtypes.[4]

This structural-activity relationship provides a strong rationale for postulating that this compound also interacts with and activates the β3-adrenergic receptor.

The β3-Adrenergic Receptor: A Therapeutic Target

The β3-adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It is predominantly expressed in brown and white adipose tissue, the gallbladder, and the detrusor muscle of the bladder. Its activation is linked to a range of metabolic and physiological processes, making it a promising target for therapeutic intervention in conditions such as:

-

Type II Diabetes

-

Obesity

-

Overactive Bladder

Downstream Signaling Cascade

The activation of the β3-AR by an agonist like this compound is proposed to initiate the following canonical signaling pathway:

-

Receptor Binding and Conformational Change: The compound binds to the β3-AR, inducing a conformational change in the receptor.

-

G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylate Cyclase Activation: The activated Gsα subunit dissociates and activates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

-

Physiological Response: PKA then phosphorylates various downstream targets, leading to the tissue-specific physiological responses, such as lipolysis in adipocytes and relaxation of the detrusor muscle.

Caption: Proposed β3-Adrenergic Receptor Signaling Pathway.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for human β1-, β2-, and β3-adrenergic receptors and to assess its selectivity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human β1-, β2-, or β3-adrenergic receptors.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of membrane preparations using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Incubate cell membranes (10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β1/β2-AR, [³H]-L-748,337 for β3-AR).

-

Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubate at room temperature for 60-90 minutes.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of the compound as an agonist at the β3-AR.

Methodology:

-

Cell Culture:

-

Use CHO cells stably expressing the human β3-adrenergic receptor.

-

Seed cells in 96-well plates and grow to confluence.

-

-

cAMP Assay:

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate cells with increasing concentrations of this compound for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

Caption: Experimental Workflow for Mechanistic Validation.

In Vivo Studies

Based on the in vitro profile, in vivo studies in relevant animal models can be conducted. For instance, the effects of oral administration of this compound on body weight, plasma glucose, insulin, and lipid levels could be investigated in a diabetic and obese mouse model, such as the KK-Ay/Ta mouse, as was done for its structural analog AJ-9677.[4]

Therapeutic Implications and Future Directions

The postulated mechanism of this compound as a selective β3-AR agonist positions it as a promising candidate for the treatment of metabolic disorders. The activation of β3-AR in adipose tissue promotes lipolysis and energy expenditure, which could be beneficial for managing obesity and improving insulin sensitivity in type II diabetes.

Future research should focus on:

-

Definitive mechanistic studies: To confirm the proposed mechanism of action through the experimental protocols outlined above.

-

Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Safety and toxicology studies: To assess the potential for off-target effects and determine a therapeutic window.

-

Lead optimization: To potentially modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a molecule of significant interest with a scientifically plausible mechanism of action as a β3-adrenergic receptor agonist. This guide provides a comprehensive overview of its postulated mechanism, grounded in the established pharmacology of its structural analogs, and outlines a clear path for its experimental validation. The insights provided herein are intended to empower researchers to further investigate the therapeutic potential of this compound and contribute to the development of novel treatments for metabolic and other diseases.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1334146-19-8|2-Amino-2-(3-chlorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of a novel and potent human and rat beta3-adrenergic receptor agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phenylethanolamine Analogs as Adrenergic Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the phenylethanolamine scaffold, a cornerstone in the development of adrenergic receptor modulators. While the initial query specified 2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, the principles of analog design, synthesis, and evaluation are best illustrated using the rich, publicly available data on the broader class of phenylethanolamines that target the adrenergic system. This document offers a framework for the rational design of novel compounds, detailing structure-activity relationships, synthetic methodologies, and protocols for biological evaluation.

Part 1: The Phenylethanolamine Core and Adrenergic Receptor Selectivity

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic drugs that interact with adrenergic receptors (ADRs).[1] These receptors, which include α₁, α₂, β₁, β₂, and β₃ subtypes, are G-protein coupled receptors (GPCRs) that mediate a vast array of physiological responses to the catecholamines epinephrine and norepinephrine.[2][3] Structural modifications to the phenylethanolamine core—comprising the aromatic ring, the ethanolamine side chain, and the terminal amine—dramatically influence potency and selectivity for these receptor subtypes.

Key Pharmacophoric Features and Structure-Activity Relationships (SAR)

The interaction of a phenylethanolamine analog with an adrenergic receptor is governed by specific structural features. Understanding these relationships is critical for designing compounds with desired pharmacological profiles.

-

The Aromatic Ring: For maximal agonistic activity, hydroxyl groups at the meta (3) and para (4) positions of the phenyl ring, forming a catechol moiety, are often essential.[4][5] However, modifying this pattern can confer receptor selectivity and improve metabolic stability. For instance, replacing the 3,4-dihydroxy (catechol) structure with a 3,5-dihydroxy (resorcinol) arrangement, as seen in metaproterenol, enhances selectivity for the β₂-receptor and resistance to metabolism by catechol-O-methyltransferase (COMT).[4]

-

The Ethanolamine Side Chain: The hydroxyl group on the β-carbon is crucial for direct receptor agonism, and its stereochemical configuration is paramount; the (R)-enantiomer is typically the more active form.[4][6] Substitution on the α-carbon can reduce direct receptor activity but may increase indirect sympathomimetic action by inhibiting monoamine oxidase (MAO).[5]

-

The Terminal Amino Group: The nature of the substituent on the terminal nitrogen atom is a primary determinant of α- vs. β-receptor selectivity.[7] Increasing the steric bulk of the N-substituent generally decreases α-receptor activity while increasing β-receptor activity.[4] For example, norepinephrine (primary amine) is a potent α- and β₁-agonist, whereas the N-isopropyl derivative, isoproterenol, is a potent, non-selective β-agonist with little α-activity.[4][8]

SAR Summary for Adrenergic Receptor Selectivity

The following table summarizes the general effects of substitutions on the phenylethanolamine scaffold in relation to adrenergic receptor activity.

| Structural Modification | Position | Effect on Receptor Activity & Selectivity | Example Compound(s) |

| Phenyl Ring Substitution | 3,4-OH (Catechol) | Essential for high potency at both α and β receptors.[4] | Norepinephrine, Epinephrine |

| 3,5-OH (Resorcinol) | Confers β₂ selectivity; increases oral activity due to COMT resistance.[4] | Metaproterenol, Terbutaline | |

| 3-CH₂OH, 4-OH | Provides β₂ selectivity.[4] | Salbutamol (Albuterol) | |

| 4-OH only | Primarily α₁ activity. | Phenylephrine | |

| Side Chain Substitution | β-OH | Crucial for direct agonist activity; (R)-configuration is more potent.[5] | Most direct-acting agonists |

| α-CH₃ | Reduces metabolism by MAO, extending duration of action; can create indirect activity.[5] | Ephedrine | |

| Nitrogen Substitution | -H (Primary Amine) | High α-receptor activity.[4] | Norepinephrine |

| -CH₃ (Secondary) | Potent at both α and β receptors.[4] | Epinephrine | |

| -CH(CH₃)₂ (Isopropyl) | High β-receptor activity (β₁/β₂), low α-activity.[4] | Isoproterenol | |

| -C(CH₃)₃ (tert-Butyl) | Preferential β₂-receptor activity.[4] | Colterol, Terbutaline |

Part 2: Synthetic Strategies for Analog Generation

The generation of a diverse library of phenylethanolamine analogs requires robust and flexible synthetic methodologies. A common and effective strategy involves the synthesis of a chiral amino alcohol from a corresponding ketone precursor. Asymmetric synthesis is crucial, as the stereochemistry of the β-hydroxyl group profoundly impacts biological activity.

Asymmetric Synthesis Workflow

The following diagram outlines a generalized workflow for the enantioselective synthesis of phenylethanolamine analogs, a critical process for producing biologically active compounds.[9]

Caption: General workflow for asymmetric synthesis of phenylethanolamine analogs.

Detailed Protocol: Enantioselective Synthesis of a Phenylethanolamine Analog

This protocol describes the synthesis of a chiral 2-amino-1-phenylethanol derivative starting from a substituted acetophenone. The key step is the asymmetric transfer hydrogenation of an intermediate α-amino ketone, which establishes the critical stereocenter.

Objective: To synthesize an enantiomerically enriched phenylethanolamine analog.

Materials:

-

Substituted 2-chloroacetophenone

-

Potassium succinimide

-

Isopropanol, Toluene

-

Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DPEN-Ru)

-

Formic acid/triethylamine azeotrope (5:2)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Methodology:

-

Synthesis of α-Succinimido Ketone:

-

Causality: This step replaces the halide with a protected amine surrogate (succinimide), which is stable to the subsequent reduction conditions and prevents side reactions.

-

Dissolve the substituted 2-chloroacetophenone (1.0 eq) and potassium succinimide (1.2 eq) in a suitable solvent like DMF.

-

Heat the mixture at 60-80°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, pour into water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the α-succinimido acetophenone.

-

-

Asymmetric Transfer Hydrogenation:

-

Causality: This is the critical enantioselective step. The chiral ruthenium complex creates a chiral environment, directing the hydride transfer from the formic acid source to one face of the ketone, yielding the alcohol with high enantiomeric excess (ee).[10]

-

In an inert atmosphere, dissolve the α-succinimido acetophenone (1.0 eq) and the chiral Ru catalyst (0.005-0.01 eq) in a degassed mixture of isopropanol and toluene.

-

Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) as the hydrogen source.

-

Heat the reaction to 40-60°C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction and remove the solvent in vacuo. Purify by column chromatography to isolate the chiral succinimido alcohol.

-

-

Hydrolysis (Deprotection):

-

Causality: This final step removes the succinimide protecting group to reveal the desired primary amine of the final product.

-

Dissolve the purified succinimido alcohol in a mixture of ethanol and water.

-

Add an excess of aqueous HCl (e.g., 6M) and reflux the mixture for 4-8 hours.

-

Cool the reaction, neutralize with aqueous NaOH to pH > 10, and extract the final amino alcohol product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, concentrate, and purify the final product as its hydrochloride salt by precipitation from an ethereal HCl solution.

-

-

Self-Validation:

-

Confirm the structure of all intermediates and the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

-

Part 3: Biological Evaluation and Mechanistic Analysis

Once a library of analogs is synthesized, a systematic biological evaluation is required to determine their affinity, potency, and efficacy at the target adrenergic receptors.

Experimental Workflow for Analog Screening

A tiered screening approach is efficient for characterizing novel compounds. It begins with broad binding assays to determine affinity and progresses to more complex functional assays to measure cellular responses.

Caption: Tiered workflow for screening phenylethanolamine analogs.

Protocol 1: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12] This protocol describes a competition binding assay to determine the inhibition constant (Kᵢ) of a test compound.

Objective: To determine the binding affinity (Kᵢ) of synthesized analogs for a specific adrenergic receptor subtype (e.g., β₂-AR).

Materials:

-

Cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293-β₂AR).

-

A suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).[13]

-

Test compounds (synthesized analogs) at various concentrations.

-

Non-specific binding control (e.g., high concentration of propranolol).

-

Assay buffer, glass fiber filters, scintillation counter.

Methodology:

-

Assay Setup:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

-

Include wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis (Self-Validation):

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

-

Protocol 2: cAMP Functional Assay

Functional assays measure the cellular response to receptor activation. For β-adrenergic receptors, which couple to the Gₛ protein, activation leads to an increase in intracellular cyclic AMP (cAMP).[14]

Objective: To determine the potency (EC₅₀) and efficacy of an agonist at a Gₛ-coupled receptor.

Materials:

-

Whole cells expressing the target receptor (e.g., CHO-β₂AR).

-

Test compounds (agonists) at various concentrations.

-

Stimulation buffer, lysis buffer.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]

Methodology:

-

Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Stimulation:

-

Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

-

Add serial dilutions of the test agonist to the wells. Include a positive control (e.g., isoproterenol) for maximal stimulation.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Data Analysis (Self-Validation):

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist.

-

Fit the curve using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect).

-

Efficacy is often expressed relative to a standard full agonist (e.g., isoproterenol).

-

Adrenergic Receptor Signaling Pathways

The biological data obtained from screening must be interpreted within the context of the underlying signaling pathways. Adrenergic receptors primarily signal through heterotrimeric G proteins, leading to downstream cellular effects.

Caption: Simplified signaling pathways for β-adrenergic (Gₛ) and α₁-adrenergic (Gq) receptors.

Conclusion

The phenylethanolamine scaffold remains a highly versatile and productive starting point for the design of novel adrenergic receptor modulators. A systematic approach, grounded in a deep understanding of structure-activity relationships, enabled by flexible synthetic strategies, and validated by a rigorous cascade of biological assays, is essential for success. This guide provides the foundational principles and actionable protocols for researchers to rationally design, synthesize, and evaluate new chemical entities based on this critical pharmacophore, paving the way for the development of next-generation therapeutics.

References

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2023). PubMed. Available at: [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2023). Current Protocols. Available at: [Link]

-

α-Adrenergic Signaling. (n.d.). GeneGlobe - QIAGEN. Available at: [Link]

-

Novel beta2-adrenergic receptor signaling pathways. (2002). PubMed. Available at: [Link]

-

Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1989). American Journal of Hypertension. Available at: [Link]

-

Signaling pathways used by adrenergic receptors. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. (1980). PubMed. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI. Available at: [Link]

-

Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. (2001). PubMed. Available at: [Link]

-

Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. Available at: [Link]

-

Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type. (1980). Journal of Medicinal Chemistry. Available at: [Link]

-

Role of adrenergic receptor signalling in neuroimmune communication. (2023). PubMed Central. Available at: [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. Available at: [Link]

-

Molecular Pathways: Beta-Adrenergic Signaling in Cancer. (2012). AACR Journals. Available at: [Link]

-

RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. (1981). Annual Reviews. Available at: [Link]

-

Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. Available at: [Link]

-

General synthetic scheme for the preparation of chiral α-phenylethylamines. (n.d.). ResearchGate. Available at: [Link]

-

Study design of (A) competition radioligand binding assay to quantify β.... (n.d.). ResearchGate. Available at: [Link]

-

Phenylethanolamine. (n.d.). Wikipedia. Available at: [Link]

-

Medicinal chemistry adrenergic agonists. (n.d.). Slideshare. Available at: [Link]

-

Adrenergic agonist. (n.d.). Wikipedia. Available at: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PubMed. Available at: [Link]

-

Adrenergic Agonists: Chemistry and Structure-Activity Relationship. (2023). JoVE. Available at: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. Available at: [Link]

-

Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. (2023). JoVE. Available at: [Link]

-

(R)-(+)-1-Phenylethylamine: Premium Chiral Amine Supplier for Synthesis and Resolution. (n.d.). Xiamen AmoyChem Co., Ltd. Available at: [Link]

-

Medicinal Chemistry -I |Mechanism of Action of Adrenergic Agonist and Antagonist on its Receptors|. (2021). YouTube. Available at: [Link]

-

Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. (n.d.). PubMed Central. Available at: [Link]

-

Transition-State Analogues of Phenylethanolamine N-Methyltransferase. (n.d.). PubMed Central. Available at: [Link]

-

Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis: a potential source of new drugs. (1983). PubMed. Available at: [Link]

-

Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. (1987). PubMed. Available at: [Link]

-

Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol. (n.d.). ResearchGate. Available at: [Link]

-

De Novo Biosynthesis of 2-Phenylethanol by Metabolic Engineering the Oleaginous Yeast Rhodotorula toruloides. (2024). PubMed. Available at: [Link]

-

Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. (2006). PubMed. Available at: [Link]

-

[Advances in synthesis of 2-phenylethanol]. (2024). PubMed. Available at: [Link]

Sources

- 1. Medicinal chemistry adrenergic agonists | PPTX [slideshare.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]

- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. benchchem.com [benchchem.com]

solubility of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical development. The document delves into the theoretical principles governing its solubility in various organic solvents, offers a detailed, field-proven experimental protocol for accurate solubility determination, and discusses the critical factors influencing solubility outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply solubility data for this compound in their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a chiral molecule that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The solubility of this hydrochloride salt is a fundamental physicochemical property that dictates its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability. A thorough understanding of its solubility profile in different organic solvents is paramount for process optimization, ensuring consistent product quality, and developing effective drug delivery systems.

As an amine hydrochloride, the compound's solubility is governed by a complex interplay of its ionic nature and the properties of the organic solvent. This guide will elucidate these interactions and provide a robust framework for their experimental determination.

Physicochemical Properties and Their Influence on Solubility

The structure of this compound is central to its solubility behavior. Key features include:

-

Ionic Character: The presence of the hydrochloride salt imparts a significant ionic character to the molecule. This makes it a salt of a weak base and a strong acid. Consequently, it is generally more soluble in polar solvents that can effectively solvate the charged amine group and the chloride ion.

-

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the hydroxyl and ammonium groups) and acceptors (the chlorine and oxygen atoms). Its ability to form hydrogen bonds with solvent molecules is a crucial factor in its dissolution.

-

Aromatic Ring: The 3-chlorophenyl group is a non-polar, hydrophobic moiety. This part of the molecule will preferentially interact with non-polar or less polar organic solvents.

The overall solubility in a given solvent will be a balance between the favorable interactions of the polar/ionic parts and the less favorable interactions of the non-polar aromatic ring.

Theoretical Framework for Solubility of Amine Hydrochlorides

The solubility of an amine hydrochloride in organic solvents is influenced by several key solvent properties:

-

Polarity: Polar solvents are generally better at dissolving ionic compounds like amine hydrochlorides. The dipole moment of the solvent molecules allows them to surround the positive and negative ions of the solute, stabilizing them in solution.

-

Protic vs. Aprotic Solvents:

-

Protic solvents (e.g., alcohols, water) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. These are typically good solvents for amine hydrochlorides due to their ability to form strong hydrogen bonds with both the cation and the anion.

-

Aprotic solvents (e.g., acetone, ethyl acetate) lack this ability to donate hydrogen bonds, although they may still be polar. Their solvating power for amine hydrochlorides is generally lower than that of protic solvents.

-

-

"Like Dissolves Like": This principle suggests that solutes will dissolve best in solvents that have similar intermolecular forces. For this compound, a solvent with a combination of polar and hydrogen-bonding characteristics would be expected to be most effective.

Logical Relationship of Solvent Properties to Solubility

Caption: Relationship between solute/solvent properties and solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Detailed Step-by-Step Protocol

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use analytical grade organic solvents.

-

Precisely weigh an excess amount of the compound into a series of glass vials, one for each solvent to be tested. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

-

Equilibration:

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

-

Experimental Workflow Diagram

Caption: Shake-Flask Method Workflow for Solubility Determination.

Expected Solubility Profile and Data Interpretation

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding and high polarity effectively solvate the ionic salt. |

| Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding and polarity, but the slightly larger non-polar ethyl group may slightly reduce solubility compared to methanol. |

| Isopropanol | Polar Protic | Moderate | The bulkier isopropyl group increases the non-polar character, likely reducing solubility further. |

| Water | Polar Protic | Very High | As a highly polar, protic solvent, water is expected to be an excellent solvent for this hydrochloride salt.[3] |

| Acetone | Polar Aprotic | Low to Moderate | It is polar but lacks hydrogen bond donating ability, making it less effective at solvating the hydrochloride salt compared to alcohols. |

| Ethyl Acetate | Moderately Polar Aprotic | Low | Lower polarity and lack of hydrogen bond donation limit its ability to dissolve the ionic compound. |

| Dichloromethane | Non-polar Aprotic | Very Low | The non-polar nature of the solvent is incompatible with the ionic salt. |

| Hexane | Non-polar Aprotic | Insoluble | The non-polar solvent cannot overcome the lattice energy of the ionic solid. |

Interpreting Results:

-

High Solubility in Alcohols: Confirms the importance of both polarity and hydrogen bonding for dissolving this compound.

-

Low Solubility in Aprotic Solvents: Highlights the critical role of hydrogen bond donation from the solvent in stabilizing the dissolved ions.

-

Insolubility in Non-polar Solvents: Demonstrates the classic "like dissolves like" principle, where the highly polar ionic salt is incompatible with non-polar solvents.

Conclusion

The solubility of this compound is a critical parameter for its effective use in pharmaceutical research and development. Its behavior is consistent with that of a typical amine hydrochloride, showing a strong preference for polar, protic solvents. For accurate and reliable data, the shake-flask method is a robust and recommended experimental approach. The principles and protocols outlined in this guide provide a solid foundation for researchers to determine and interpret the solubility of this compound, facilitating informed decisions in process development and formulation.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

-

Amine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and quality control. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this molecule.

Introduction

This compound is a chiral amino alcohol derivative. Compounds of this class are valuable intermediates in the synthesis of various pharmaceuticals.[1] Accurate structural confirmation and purity assessment are critical in drug development, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed examination of the expected ¹H NMR, ¹³C NMR, FTIR, and MS spectral data for this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is essential for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

A generalized procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as labile protons (OH, NH₃⁺) may exchange with D₂O, leading to the disappearance of their signals. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Internal Standard: Add a small amount of a suitable internal standard, such as trimethylsilane (TMS) or a salt thereof, for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

Caption: Generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Expected)

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C2', C4', C5', C6') | 7.2 - 7.6 | Multiplet (m) | 4H |

| CH-OH (C1-H) | ~5.0 | Doublet of Doublets (dd) or Multiplet (m) | 1H |

| CH-NH₃⁺ (C2-H) | ~4.2 | Doublet of Doublets (dd) or Multiplet (m) | 1H |

| CH₂-OH (C1-CH₂) | ~3.7 | Multiplet (m) | 2H |

| NH₃⁺ | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet (br s) | 3H |

| OH | 5.0 - 6.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H |

Interpretation of ¹H NMR Spectrum:

-

The aromatic protons are expected to appear in the downfield region (7.2 - 7.6 ppm) as a complex multiplet due to the substitution pattern on the phenyl ring.

-

The methine proton adjacent to the hydroxyl group (C1-H) and the methine proton adjacent to the ammonium group (C2-H) will likely appear as multiplets due to coupling with each other and the adjacent methylene protons.

-

The methylene protons of the ethanol backbone (C1-CH₂) will also exhibit complex splitting patterns.

-

The signals for the ammonium (NH₃⁺) and hydroxyl (OH) protons are expected to be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to proton exchange.

¹³C NMR Spectral Data (Expected)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl (C3') | 130 - 135 |

| Aromatic C-H (C2', C4', C5', C6') | 125 - 130 |

| Aromatic C-C (C1') | 140 - 145 |

| CH-OH (C1) | 70 - 75 |

| CH-NH₃⁺ (C2) | 55 - 60 |

| CH₂-OH | 60 - 65 |

Interpretation of ¹³C NMR Spectrum:

-

The carbon atoms of the phenyl ring will resonate in the aromatic region (125-145 ppm). The carbon atom attached to the chlorine (C3') will be influenced by the electronegativity of the halogen.

-

The carbon bearing the hydroxyl group (C1) is expected to be in the range of 70-75 ppm.

-

The carbon attached to the ammonium group (C2) will appear in the 55-60 ppm range.

-

The methylene carbon (CH₂-OH) will resonate around 60-65 ppm. The precise chemical shifts can be influenced by solvent effects.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded to subtract atmospheric and instrumental contributions.

-

Sample Spectrum: The infrared spectrum of the sample is then recorded.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the different functional groups in the molecule.

FTIR Spectral Data (Expected)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | 3200 - 3600 (broad) | Indicates the presence of the hydroxyl group, often involved in hydrogen bonding. |

| N-H stretch (ammonium) | 2800 - 3200 (broad) | Overlapping with C-H stretches, characteristic of the R-NH₃⁺ group. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium to weak absorptions. |